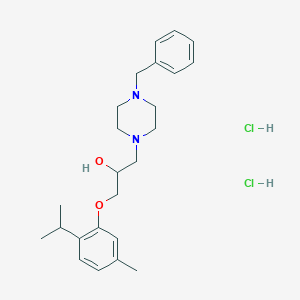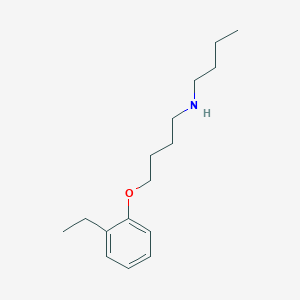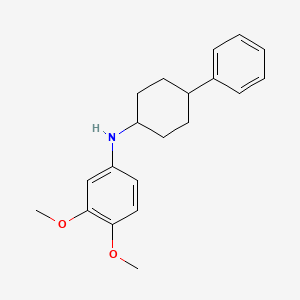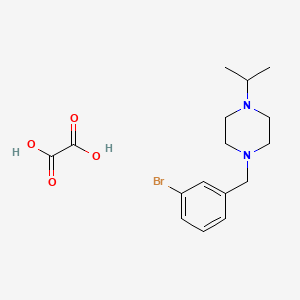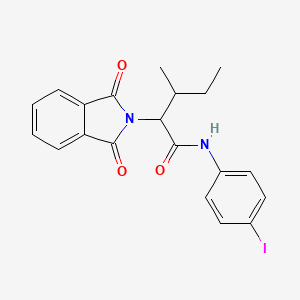
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-3-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-3-methylpentanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MLN4924 and is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). The inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which ultimately results in the degradation of various proteins involved in cell cycle regulation, DNA replication, and DNA repair.
作用機序
The mechanism of action of MLN4924 involves the inhibition of NAE, which is responsible for the activation of NEDD8. NEDD8 conjugation plays a crucial role in the regulation of various cellular processes, including protein degradation, DNA replication, and DNA repair. The inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which ultimately results in the degradation of various proteins involved in cell cycle regulation, DNA replication, and DNA repair.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of the intrinsic apoptotic pathway. It also induces cell cycle arrest in the G2/M phase, resulting in the inhibition of cell proliferation. MLN4924 has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the significant advantages of MLN4924 is its specificity for NAE inhibition, which results in the accumulation of NEDD8-conjugated proteins. This specificity allows for the selective degradation of proteins involved in cell cycle regulation, DNA replication, and DNA repair, which are essential for cancer cell survival. However, one of the limitations of MLN4924 is its potential toxicity to normal cells, which can limit its therapeutic potential.
将来の方向性
MLN4924 has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. Future research could focus on identifying biomarkers that can predict the response of cancer cells to MLN4924. Additionally, the combination of MLN4924 with other chemotherapeutic agents could be explored to enhance its therapeutic potential. Finally, the development of more potent and selective NAE inhibitors could lead to the discovery of new cancer therapeutics.
合成法
The synthesis of MLN4924 involves a series of chemical reactions starting from commercially available starting materials. The key steps involve the formation of the isoindoline ring system, followed by the introduction of the iodophenyl and pentanamide groups. The final product is obtained through purification using column chromatography.
科学的研究の応用
MLN4924 has been extensively studied for its potential applications in cancer therapy. It has been shown to induce cell death in various cancer cell lines, including leukemia, breast, and prostate cancer. MLN4924 has also been found to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-iodophenyl)-3-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19IN2O3/c1-3-12(2)17(18(24)22-14-10-8-13(21)9-11-14)23-19(25)15-6-4-5-7-16(15)20(23)26/h4-12,17H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBAKSABDYQLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC=C(C=C1)I)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N-(4-iodophenyl)-3-methylpentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B5065911.png)
![6-(1-azepanyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5065918.png)
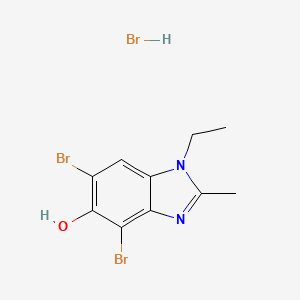
![4-chloro-2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}phenol](/img/structure/B5065926.png)
![3-(2-chlorophenyl)-11-(2,3-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5065927.png)
![N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065930.png)
![1-[(4-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl acetate](/img/structure/B5065950.png)
![8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline](/img/structure/B5065958.png)
